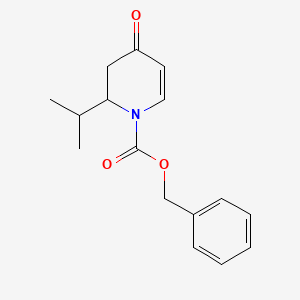

benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

CAS No.: 248919-73-5

Cat. No.: VC3849796

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 248919-73-5 |

|---|---|

| Molecular Formula | C16H19NO3 |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | benzyl 4-oxo-2-propan-2-yl-2,3-dihydropyridine-1-carboxylate |

| Standard InChI | InChI=1S/C16H19NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3 |

| Standard InChI Key | BSLWZNQANNVSBF-UHFFFAOYSA-N |

| SMILES | CC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a partially saturated pyridine ring (3,4-dihydropyridine) substituted with:

-

A benzyloxycarbonyl group at the N1 position.

-

An isopropyl group at the C2 position.

-

A ketone moiety at the C4 position.

The molecular formula is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol . Key structural identifiers include:

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Density | 1.245 g/cm³ | |

| Boiling Point | 382.2°C at 760 mmHg | |

| Flash Point | 184.9°C | |

| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, THF) |

The ketone at C4 and ester groups contribute to its polarity, influencing reactivity and interactions in biological systems .

Synthesis and Optimization Strategies

Retrosynthetic Approaches

The compound is typically synthesized via Hantzsch-type cyclization or organocatalytic methods:

-

Hantzsch Reaction:

-

Iron-Catalyzed Radical Addition:

Case Study: Optimized Protocol

A representative synthesis involves:

Critical Parameters:

-

Inert atmospheres (N₂/Ar) prevent oxidation of the dihydropyridine ring .

-

Purification via silica gel chromatography (hexanes:EtOAc gradients) resolves stereoisomers .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

Applications in Drug Discovery

Intermediate for Alkaloid Synthesis

The compound serves as a precursor for indolizidine and quinolizidine alkaloids, including:

-

Tylocrebrine: A phenanthroindolizidine alkaloid with antitumor activity .

-

Ipalbidine: A vasorelaxant agent targeting α₁-adrenoceptors .

Hybrid Molecules

Conjugation with fluorophores (e.g., coumarin) yields bioimaging probes for tracking calcium flux in neuronal cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume